molecular formula C7H9N B168980 1,4,5,6-Tetrahydrocyclopenta[b]pyrrole CAS No. 13618-90-1

1,4,5,6-Tetrahydrocyclopenta[b]pyrrole

Cat. No.: B168980
CAS No.: 13618-90-1
M. Wt: 107.15 g/mol
InChI Key: JRSKVYIIXZCDOK-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydrocyclopenta[b]pyrrole is a heterocyclic compound with the molecular formula C7H9N.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,5,6-Tetrahydrocyclopenta[b]pyrrole can be synthesized through an Au(I)-catalyzed tandem reaction. This method involves the rearrangement and cyclization of 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol with primary amines or ammonium acetate (NH4OAc) to yield polysubstituted pyrroles in moderate to good yields . The reaction is typically carried out under argon atmosphere and monitored by thin-layer chromatography (TLC).

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of gold catalysts and controlled reaction conditions ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 1,4,5,6-Tetrahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the compound’s structure and properties.

    Substitution: Substitution reactions, particularly with halogens or other functional groups, are common.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydrocyclopenta[b]pyrrole and its derivatives involves the inhibition of specific enzymes and receptors. For instance, certain derivatives have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . The inhibition of COX-2 leads to reduced production of pro-inflammatory mediators such as prostaglandins. Additionally, the compound can block the activation of nuclear factor kappa B (NF-κB) by inhibiting IκB kinase (IKK) activities, further contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

1,4,5,6-Tetrahydrocyclopenta[b]pyrrole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its structural versatility and the wide range of biological activities exhibited by its derivatives. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1,4,5,6-tetrahydrocyclopenta[b]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-2-6-4-5-8-7(6)3-1/h4-5,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSKVYIIXZCDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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